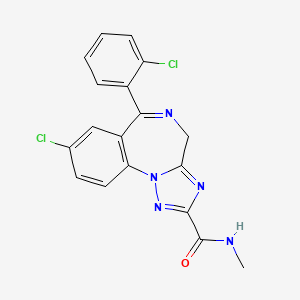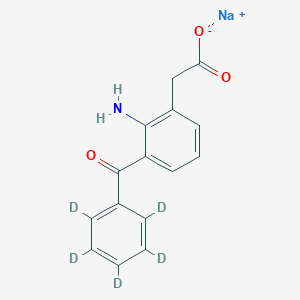
Amfenac-d5 (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amfenac-d5 (sodium): is a deuterated form of Amfenac sodium, a nonsteroidal anti-inflammatory drug (NSAID). This compound is labeled with deuterium, a stable isotope of hydrogen, which is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs . Amfenac sodium is known for its anti-inflammatory, antipyretic, and analgesic properties, making it useful in the treatment of acute and chronic inflammation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Amfenac-d5 (sodium) involves the incorporation of deuterium into the Amfenac sodium molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of Amfenac-d5 (sodium) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product. The production is carried out under controlled conditions to maintain the purity and stability of the compound .
化学反应分析
Types of Reactions: Amfenac-d5 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Deuterium atoms in Amfenac-d5 can be substituted with other atoms or groups under specific conditions
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
科学研究应用
Amfenac-d5 (sodium) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Helps in understanding the metabolic pathways and interactions of drugs within biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetic properties.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes
作用机制
The mechanism of action of Amfenac-d5 (sodium) involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, Amfenac-d5 (sodium) reduces the production of prostaglandins, thereby exerting its anti-inflammatory, antipyretic, and analgesic effects .
相似化合物的比较
Amfenac Sodium: The non-deuterated form of Amfenac-d5 (sodium).
Nepafenac: Another NSAID with similar anti-inflammatory properties.
Diclofenac: A widely used NSAID with comparable therapeutic effects
Uniqueness: Amfenac-d5 (sodium) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium can alter the metabolic profile of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterpart .
属性
分子式 |
C15H12NNaO3 |
|---|---|
分子量 |
282.28 g/mol |
IUPAC 名称 |
sodium;2-[2-amino-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetate |
InChI |
InChI=1S/C15H13NO3.Na/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;/h1-8H,9,16H2,(H,17,18);/q;+1/p-1/i1D,2D,3D,5D,6D; |
InChI 键 |
MJAQSCHBMPGJES-SEBYRMSDSA-M |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC(=C2N)CC(=O)[O-])[2H])[2H].[Na+] |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


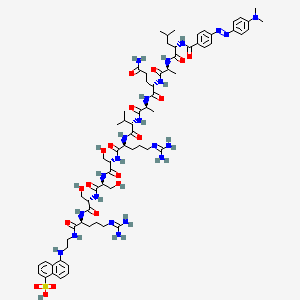
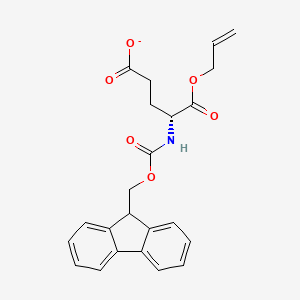


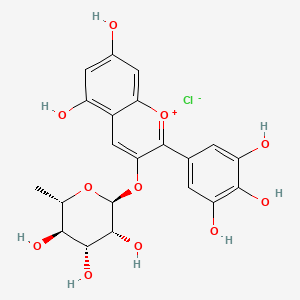
![[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid](/img/structure/B12367291.png)

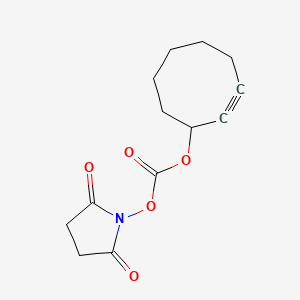


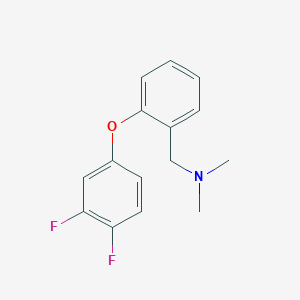
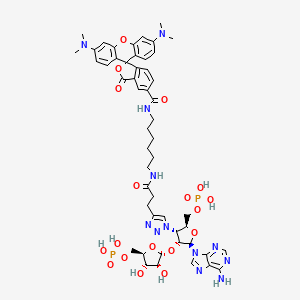
![6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one](/img/structure/B12367318.png)
